
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . It has a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with various functional groups. The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex. For example, the product obtained was pale yellow color from N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) (0.1 g, 0.257 mmol), 4-nitrobenzene sulfonyl chloride (9a) (0.055 g, 0.257 mmol) and triethylamine (0.078 g, 0.772 mmol) .科学的研究の応用
Antimicrobial Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide derivatives exhibit significant antimicrobial activity. A study synthesized a series of these derivatives and found that compounds like 3c, 3n, and 3o showed notable activity against various microbial strains, highlighting their potential in antimicrobial research (Desai, Makwana, & Senta, 2016).
HIV-1 Infection Prevention
This compound has been identified as a potential targeting preparation in preventing human HIV-1 infection. Small molecular antagonists based on the methylbenzenesulfonamide structure, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, are being explored for their efficacy against HIV-1 (Cheng De-ju, 2015).
Corrosion Inhibition
Studies on the corrosion inhibition properties of piperidine derivatives, including those related to this compound, have been conducted. Research utilizing quantum chemical calculations and molecular dynamics simulations revealed these compounds' effectiveness in inhibiting iron corrosion, providing valuable insights for materials science and engineering applications (Kaya et al., 2016).
A2B Adenosine Receptor Antagonism
A study identified derivatives of this compound as potent A2B adenosine receptor antagonists. This finding is significant in the context of conditions like inflammation and cancer, where A2B receptor antagonism could be therapeutically beneficial (Esteve et al., 2006).
Phospholipase A2 Inhibition
Research into the inhibition of membrane-bound phospholipase A2 identified certain N-(phenylalkyl)piperidine derivatives, including those related to the compound , as effective inhibitors. This has implications for conditions like myocardial infarction and inflammatory diseases (Oinuma et al., 1991).
Anticancer Activity
This compound derivatives have been explored for their anticancer potential. Various derivatives have shown promising activities against specific cancer cell lines, particularly through mechanisms like anti-angiogenic effects and DNA cleavage, contributing to the development of novel anticancer agents (Kambappa et al., 2017).
特性
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,14-7-3-1-4-8-14)18-13-15-17-10-9-16(19-15)20-11-5-2-6-12-20/h1,3-4,7-10,18H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTUMYRWDGKLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

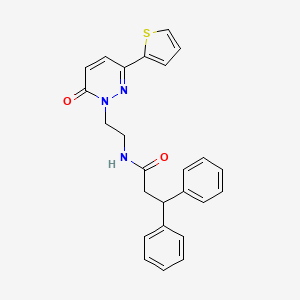
![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)
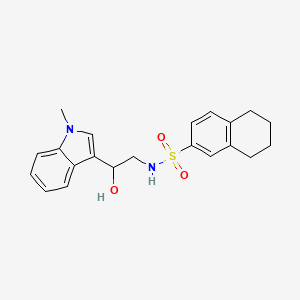

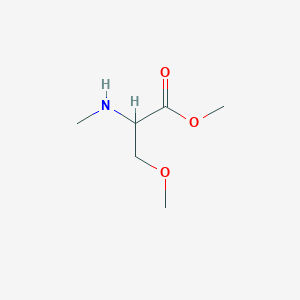
![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)
![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)
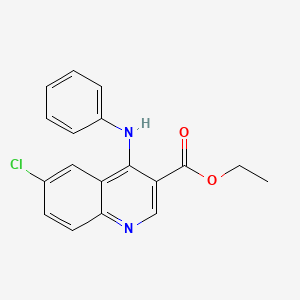
![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)
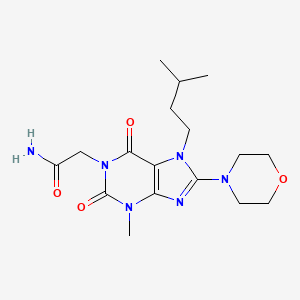
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)